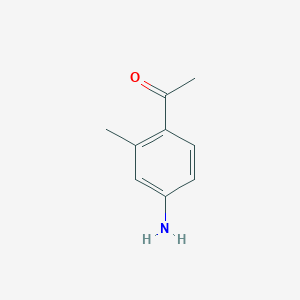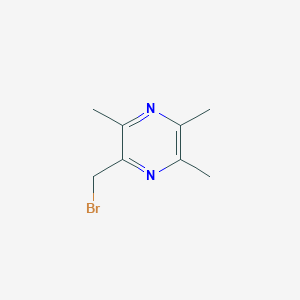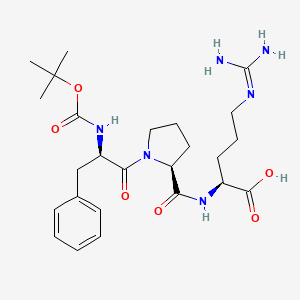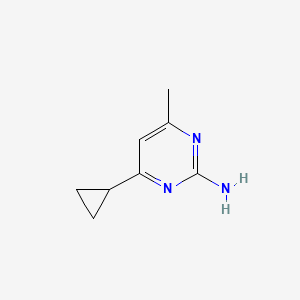
1-(4-Amino-2-methylphenyl)ethanone
Overview
Description
1-(4-Amino-2-methylphenyl)ethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
1-(4-Amino-2-methylphenyl)ethanone and its derivatives demonstrate significant antimicrobial properties. Studies on compounds like 2-(4-Methylphenyl)-2-oxoethyl isonicotinate and 1-(2-hydroxy-5-methyl phenyl) ethanone, which are structurally related to this compound, have shown notable antimicrobial activity against various microbial strains. This suggests potential applications in developing antimicrobial agents or pharmaceuticals (S. Viveka et al., 2013), (Medicharla SRI SATYA et al., 2022).
DNA Interaction and Docking Studies
The interaction of this compound derivatives with DNA has been explored, indicating potential applications in gene therapy or drug design. For instance, derivatives such as Schiff base ligands derived from 2,6-diaminopyridine show DNA binding activity, which could be crucial for developing new therapeutic agents (Baris Kurt et al., 2020).
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing and characterizing new compounds from this compound, such as Schiff base ligands and their complexes. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmacology (F. Attaby et al., 2006), (S. Hessien et al., 2009).
Antiviral and Antimicrobial Properties
Some derivatives of this compound have been studied for their antiviral and antimicrobial properties. These compounds could be key in developing new antiviral agents, especially considering the increasing need for novel treatments due to emerging viral strains and antibiotic-resistant bacteria (Atul K. Wanjari, 2020).
Photophysical Properties
Studies on the photophysics of derivatives like 1-(4'-amino-biphenyl-4-yl)-ethanone reveal their potential in material science, particularly in developing new photonic materials. These materials could have applications in electronics, optics, and photonics (N. Ghoneim, 2001).
Synthesis of Isoflavones and Heterocycles
This compound derivatives are used in synthesizing isoflavones and heterocycles, which are important in pharmaceuticals and agrochemicals. The synthesized compounds from these derivatives have been shown to possess various biological activities, potentially leading to new drug developments (V. Moskvina et al., 2015).
Quantum Chemical Analysis
The compound and its derivatives have been subjected to quantum chemical analysis to understand their electronic properties. This research is vital for developing new materials with specific electronic characteristics, potentially useful in semiconductors, solar cells, and other electronic devices (M. Karunanidhi et al., 2017).
Safety and Hazards
Mechanism of Action
: T. Prashanth, V. Lakshmi Ranganatha, Ramith Ramu, Subhankar P. Mandal, C. Mallikarjunaswamy & Shaukath Ara Khanum. “Synthesis, characterization, docking study and antimicrobial activity of 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives.” Journal of the Iranian Chemical Society, Volume 18, pages 2741–2756 (2021). Read more
: NIST Chemistry WebBook. “Ethanone, 1-(4-methylphenyl)-.” Read more
: NIST Chemistry WebBook. “Phase change data, reaction thermochemistry data, gas phase ion energetics data, IR spectrum, mass spectrum (electron ionization) for Ethanone, 1-(4-methylphenyl)-.” Read more
: A brief review of the biological potential of indole derivatives. Read more
Properties
IUPAC Name |
1-(4-amino-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKTMSHDAAPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557329 | |
| Record name | 1-(4-Amino-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38177-98-9 | |
| Record name | 1-(4-Amino-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)


![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)





![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
![5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid](/img/structure/B1282922.png)



